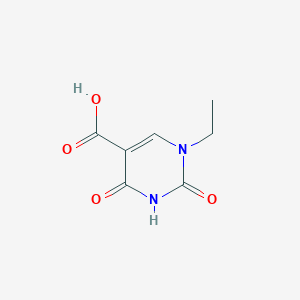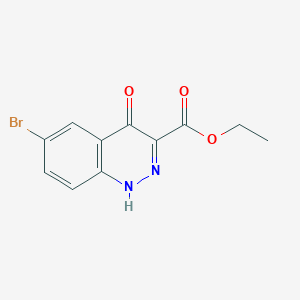![molecular formula C15H10FNO3 B15059739 Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that contains a furo[3,2-c]pyridine core with a fluorophenyl substituent at the 4-position and a methyl ester group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate typically involves the construction of the furo[3,2-c]pyridine core followed by the introduction of the fluorophenyl and methyl ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as halogenation, cyclization, and esterification, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
科学研究应用
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate
- Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
- Methyl 1H-pyrrolo[2’,3’:4,5]furo[3,2-c]pyridine-2-carboxylate
Uniqueness
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C15H10FNO3 |
|---|---|
分子量 |
271.24 g/mol |
IUPAC 名称 |
methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO3/c1-19-15(18)12-8-13-11(5-6-20-13)14(17-12)9-3-2-4-10(16)7-9/h2-8H,1H3 |
InChI 键 |
QUQTXXCZBBKJQL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B15059661.png)
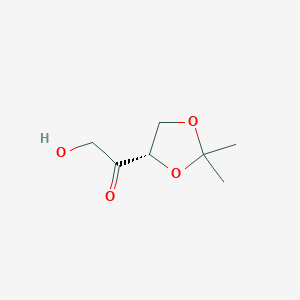
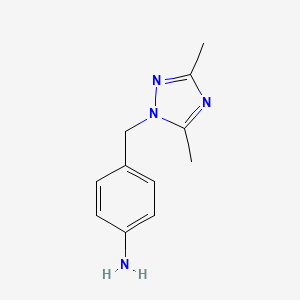
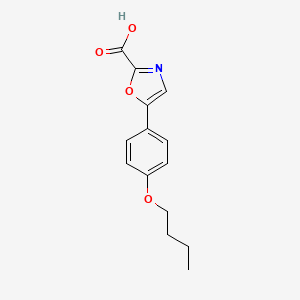
![4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)



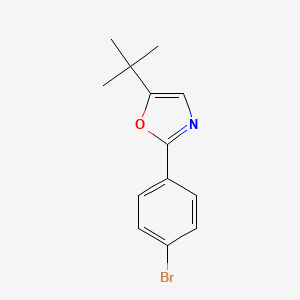
![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
